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Compound of Interest

Compound Name: 9-Chloro Quetiapine

CAS No.: 1371638-11-7

Cat. No.: B569853 Get Quote

Structural Characterization, Origin, and Analytical
Strategy
Executive Summary & Chemical Identity
9-Chloro Quetiapine (identified as Impurity L in the European Pharmacopoeia) is a structural

analogue of Quetiapine where a hydrogen atom on the aromatic dibenzothiazepine ring system

is substituted by a chlorine atom.[1][2]

Unlike the synthetic intermediate 11-chloro-dibenzo[b,f][1,4]thiazepine (often colloquially called

"Chloro-Quetiapine" in synthesis labs), 9-Chloro Quetiapine contains the full piperazine-

ethoxyethanol side chain. Its presence represents a "carry-over" impurity derived from

chlorinated starting materials used to build the tricyclic core.
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Parameter Technical Detail

Common Name 9-Chloro Quetiapine

Pharmacopoeial Designation Quetiapine EP Impurity L

CAS Registry Number 1371638-11-7

IUPAC Name
2-[2-[4-(9-chlorodibenzo[b,f][1,4]thiazepin-11-

yl)piperazin-1-yl]ethoxy]ethanol

Molecular Formula C₂₁H₂₄ClN₃O₂S

Molecular Weight 417.95 g/mol

Monoisotopic Mass 417.1278 Da

Structural Distinction

Aromatic chlorination at position 9 (Ring B),

distinct from the bridgehead substitution at

position 11.[2][3][4][5]

Structural Analysis & Mechanistic Origin
To understand the formation of 9-Chloro Quetiapine, one must analyze the synthesis of the

Quetiapine core. The standard route involves the cyclization of 2-(phenylthio)phenylamine

derivatives to form the dibenzothiazepine ring, followed by chlorination at position 11 (using

POCl₃) to activate the bridgehead for nucleophilic attack by the piperazine side chain.

The Origin of Impurity L: 9-Chloro Quetiapine does not arise from the degradation of the API

(Active Pharmaceutical Ingredient). Instead, it is a process-related impurity. It originates when

the starting material (e.g., 2-aminothiophenol or o-chloronitrobenzene derivatives) contains a

regio-isomer or a chlorinated contaminant.

If the tricyclic core is synthesized with an extra chlorine atom on the benzene ring (specifically

at position 9), this "dichloro" intermediate (9,11-dichloro-dibenzo[b,f][1,4]thiazepine) will

undergo the same coupling reaction with the piperazine side chain as the target molecule.

Because the chemistry at position 11 is preserved, the side chain attaches successfully,

resulting in 9-Chloro Quetiapine.
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Pathway Visualization
The following diagram illustrates the parallel synthesis pathway that leads to Impurity L

alongside the target API.
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Figure 1: Mechanistic origin of 9-Chloro Quetiapine showing the parallel reaction pathway of

the chlorinated contaminant.

Analytical Strategy: Detection and Differentiation
Separating 9-Chloro Quetiapine from the parent API is challenging due to their structural

similarity. Both possess the same basic side chain (pKₐ ~7.5 and ~6.8) and similar lipophilicity,

though the chloro-substitution makes Impurity L slightly more hydrophobic (higher logP).

Mass Spectrometry (LC-MS/MS)
Mass spectrometry is the definitive method for identification.

Quetiapine [M+H]⁺: m/z 384.1
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9-Chloro Quetiapine [M+H]⁺: m/z 418.1

Crucial Identification Marker: The Chlorine Isotope Pattern. Unlike the parent drug, 9-Chloro
Quetiapine will exhibit a distinct 3:1 ratio between the [M+H]⁺ (418) and [M+H+2]⁺ (420) peaks

due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. This isotopic signature is the primary

confirmation tool in impurity profiling.

Chromatographic Method (HPLC)
Standard pharmacopoeial methods (EP/USP) for Quetiapine typically use C18 reversed-phase

columns.

Stationary Phase: C18 (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase: Gradient of Ammonium Acetate buffer (pH ~6.5) and Methanol/Acetonitrile.

Elution Order: Due to the electron-withdrawing and lipophilic nature of the chlorine on the

aromatic ring, 9-Chloro Quetiapine typically elutes after Quetiapine.

Relative Retention Time (RRT): Approximately 1.1 – 1.3 (dependent on specific gradient).

Analytical Workflow Diagram
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Figure 2: Analytical decision tree for confirming the presence of Impurity L.

Significance in Drug Development
Genotoxicity Assessment
Aromatic chloro-compounds can sometimes trigger structural alerts for genotoxicity, although in

the context of Quetiapine analogues, they are generally treated as standard organic impurities

unless specific toxicology data suggests otherwise. However, because this impurity modifies
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the tricyclic "warhead" of the drug, it must be tightly controlled (typically <0.15% per ICH Q3A

guidelines) to ensure safety and efficacy.

Purification Challenges
Because 9-Chloro Quetiapine is formed during the ring-closure step, it is present before the

final coupling. If not removed at the intermediate stage (the 11-chloro-dibenzo precursor

stage), it becomes very difficult to remove from the final API via crystallization because the

large piperazine tail dominates the solubility properties of both molecules. Process control at

the starting material stage is far superior to downstream purification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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